2-Chloro-4-fluoro-1-(methoxymethyl)benzene
CAS No.: 2379322-31-1
Cat. No.: VC8375091
Molecular Formula: C8H8ClFO
Molecular Weight: 174.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2379322-31-1 |
|---|---|
| Molecular Formula | C8H8ClFO |
| Molecular Weight | 174.6 g/mol |
| IUPAC Name | 2-chloro-4-fluoro-1-(methoxymethyl)benzene |
| Standard InChI | InChI=1S/C8H8ClFO/c1-11-5-6-2-3-7(10)4-8(6)9/h2-4H,5H2,1H3 |
| Standard InChI Key | BNLDFTKLVRQRGA-UHFFFAOYSA-N |
| SMILES | COCC1=C(C=C(C=C1)F)Cl |
| Canonical SMILES | COCC1=C(C=C(C=C1)F)Cl |
Introduction
Synthetic Routes and Methodologies
Methoxymethylation Strategies
Introducing the methoxymethyl group often involves nucleophilic substitution or etherification. A plausible route, inspired by EP2621885B1 , involves:
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Chloromethylation: Reacting 2-chloro-4-fluorobenzaldehyde with chloromethyl methyl ether (MOMCl) under acidic conditions.
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Methoxylation: Replacing the chloromethyl group with methoxide via SN2 mechanism.
Example Protocol:
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Starting Material: 2-Chloro-4-fluorobenzyl chloride (10 mmol) is dissolved in dry DMF.
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Methoxide Addition: Sodium methoxide (12 mmol) is added dropwise at 0°C.
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Reaction Conditions: Stirred at 60°C for 6 hours under nitrogen.
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Workup: Quenched with ice-water, extracted with ethyl acetate, and purified via column chromatography (hexane:ethyl acetate = 4:1).
Yield: ~65% (theor.) | Purity: >95% (HPLC) .
Alternative Pathways
Physicochemical Properties
Extrapolated from analogues (e.g., 2-chloro-4-fluoro-1-methylbenzene and 2-chloro-1-methoxy-4-methylbenzene ):
| Property | Value | Source Compound |
|---|---|---|
| Density | 1.15–1.25 g/cm³ | |
| Boiling Point | 210–220°C | |
| Melting Point | Not determined (likely <25°C) | – |
| LogP (octanol-water) | 2.8–3.5 | |
| Solubility in Water | 0.05–0.1 mg/mL |
The methoxymethyl group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to purely hydrocarbon-substituted analogues.
Reactivity and Functionalization
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing effects of Cl and F direct incoming electrophiles to the meta and para positions relative to existing substituents. For example:
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Nitration: Concentrated HNO3/H2SO4 at 0–5°C would nitrate the ring at position 5 or 6, yielding nitro derivatives .
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Sulfonation: Likely occurs at position 3 under fuming H2SO4 conditions.
Reductive Transformations
Catalytic hydrogenation (Pd/C, H2) could reduce the methoxymethyl group to hydroxymethyl, though this is less common due to the stability of ether linkages .
Applications in Drug Discovery
While no direct applications are documented, structurally related compounds serve as:
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Antibacterial Agents: Fluoro- and chloro-substituted aromatics disrupt bacterial cell walls .
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Kinase Inhibitors: Methoxymethyl groups improve bioavailability in kinase-targeting drugs .
Case Study: A nitro derivative of 2-chloro-4-fluoro-1-methylbenzene showed moderate CYP1A2 inhibition (IC50 = 8.2 μM) , suggesting potential metabolic interactions if used pharmacologically.
| Hazard | Precaution |
|---|---|
| Flammability (H225) | Store away from ignition sources |
| Skin Irritation (H315) | Use nitrile gloves |
| Eye Damage (H319) | Wear safety goggles |
Recommended storage: Inert atmosphere, 2–8°C, amber glass containers.
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